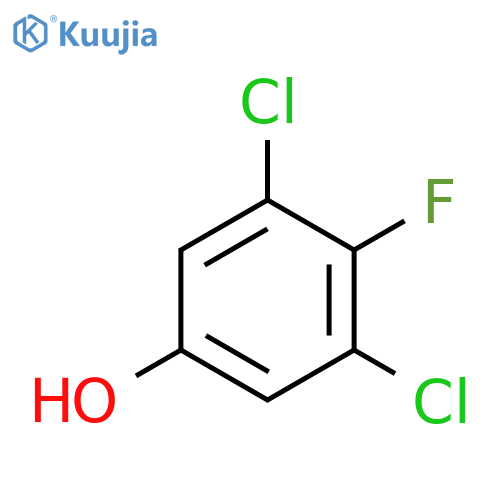Cas no 2995-04-2 (3,5-Dichloro-4-fluorophenol)

3,5-Dichloro-4-fluorophenol structure
商品名:3,5-Dichloro-4-fluorophenol
CAS番号:2995-04-2
MF:C6H3Cl2FO
メガワット:180.99182343483
MDL:MFCD19690558
CID:4643591
PubChem ID:103690307
3,5-Dichloro-4-fluorophenol 化学的及び物理的性質
名前と識別子
-
- 3,5-Dichloro-4-fluorophenol
- 3,5-Dichloro-4-fluorophenol ISO 9001:2015 REACH
- Z1258977979
- CS-0163103
- EN300-1615093
- BS-16445
- AKOS037649055
- MFCD19690558
- D80424
- 2995-04-2
- CAA99504
-
- MDL: MFCD19690558
- インチ: 1S/C6H3Cl2FO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
- InChIKey: YCDCEIPNXTXMTJ-UHFFFAOYSA-N
- ほほえんだ: C1(O)=CC(Cl)=C(F)C(Cl)=C1
計算された属性
- せいみつぶんしりょう: 179.9544983g/mol
- どういたいしつりょう: 179.9544983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
3,5-Dichloro-4-fluorophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233743-1g |
3,5-Dichloro-4-fluorophenol |
2995-04-2 | 98% | 1g |
¥1514.00 | 2024-08-02 | |
| Enamine | EN300-1615093-5.0g |
3,5-dichloro-4-fluorophenol |
2995-04-2 | 95% | 5.0g |
$743.0 | 2023-07-10 | |
| Enamine | EN300-1615093-0.25g |
3,5-dichloro-4-fluorophenol |
2995-04-2 | 95% | 0.25g |
$92.0 | 2023-07-10 | |
| Enamine | EN300-1615093-0.05g |
3,5-dichloro-4-fluorophenol |
2995-04-2 | 95% | 0.05g |
$64.0 | 2023-07-10 | |
| ChemScence | CS-0163103-5g |
3,5-Dichloro-4-fluorophenol |
2995-04-2 | 5g |
$784.0 | 2022-04-27 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SB946-200mg |
3,5-Dichloro-4-fluorophenol |
2995-04-2 | 96% | 200mg |
772.0CNY | 2021-07-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233743-5g |
3,5-Dichloro-4-fluorophenol |
2995-04-2 | 98% | 5g |
¥5280.00 | 2024-08-02 | |
| Enamine | EN300-1615093-0.5g |
3,5-dichloro-4-fluorophenol |
2995-04-2 | 95% | 0.5g |
$175.0 | 2023-07-10 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB33421-1g |
3,5-Dichloro-4-fluorophenol |
2995-04-2 | 97% | 1g |
¥1600 | 2023-09-15 | |
| abcr | AB547500-1 g |
3,5-Dichloro-4-fluorophenol; . |
2995-04-2 | 1g |
€442.50 | 2023-04-13 |
3,5-Dichloro-4-fluorophenol 関連文献
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
2995-04-2 (3,5-Dichloro-4-fluorophenol) 関連製品
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2995-04-2)3,5-Dichloro-4-fluorophenol

清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):153.0/282.0/768.0